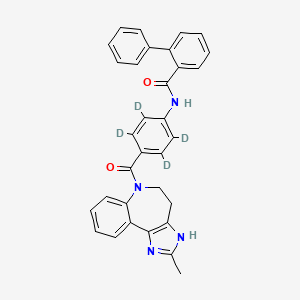

Conivaptan-d4

Description

Properties

IUPAC Name |

2-phenyl-N-[2,3,5,6-tetradeuterio-4-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine-6-carbonyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26N4O2/c1-21-33-28-19-20-36(29-14-8-7-13-27(29)30(28)34-21)32(38)23-15-17-24(18-16-23)35-31(37)26-12-6-5-11-25(26)22-9-3-2-4-10-22/h2-18H,19-20H2,1H3,(H,33,34)(H,35,37)/i15D,16D,17D,18D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKENVDNFQMCRTR-OCOLLXALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)N2CCC3=C(C4=CC=CC=C42)N=C(N3)C)[2H])[2H])NC(=O)C5=CC=CC=C5C6=CC=CC=C6)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis and Isotopic Purity Analysis of Conivaptan-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Conivaptan-d4, a deuterated analog of the vasopressin antagonist, Conivaptan. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds as internal standards in pharmacokinetic and metabolic studies.

Introduction to Conivaptan and its Deuterated Analog

Conivaptan is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1a and V2 receptors.[1] It is approved for the intravenous treatment of euvolemic and hypervolemic hyponatremia.[2] By blocking V2 receptors in the renal collecting ducts, Conivaptan promotes aquaresis, the excretion of free water, thereby increasing serum sodium concentrations.[3] Its antagonism of V1a receptors can also lead to vasodilation.

Deuterated drugs, where one or more hydrogen atoms are replaced by deuterium, have become invaluable tools in pharmaceutical research. This compound is the deuterium-labeled version of Conivaptan, primarily used as an internal standard in analytical and pharmacokinetic research.[4] The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification of the parent drug in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[5][6]

Synthesis of this compound

While the specific, proprietary synthesis protocol for commercially available this compound is not publicly detailed, a plausible synthetic approach can be inferred from general methods for deuterium labeling of organic molecules. The synthesis would likely involve the introduction of deuterium atoms at specific positions on the Conivaptan molecule that are metabolically stable and do not undergo back-exchange with hydrogen atoms in a protic environment.

A general strategy for the synthesis of deuterated compounds involves utilizing deuterated starting materials or reagents in the synthetic pathway.[7] Common methods include:

-

Deuterium Gas (D2) in Catalytic Hydrogenation/Deuteration: This method can be used to saturate double bonds or replace benzylic hydrogens with deuterium.

-

Deuterated Reducing Agents: Reagents like lithium aluminum deuteride (LiAlD4) or sodium borodeuteride (NaBD4) can introduce deuterium during the reduction of carbonyls, esters, or nitriles.

-

Acid- or Base-Catalyzed H/D Exchange: In this method, labile protons in a molecule can be exchanged for deuterium by treatment with a deuterium source like D2O, deuterated acids (e.g., DCl), or deuterated bases (e.g., NaOD).

-

Metal-Catalyzed H/D Exchange: Transition metals like palladium, platinum, or rhodium can catalyze the exchange of C-H bonds with deuterium from a deuterium source.

For this compound, it is likely that one of the aromatic rings or a methyl group is deuterated. A potential synthetic route could involve the use of a deuterated precursor in the final coupling steps of the Conivaptan synthesis.

Experimental Protocol: A General Approach to Deuteration via H/D Exchange

The following is a generalized protocol for hydrogen-deuterium exchange, which could be adapted for the synthesis of deuterated aromatic compounds.

-

Reaction Setup: A solution of the non-deuterated precursor in a suitable solvent is placed in a reaction vessel.

-

Catalyst Addition: A palladium-on-carbon (Pd/C) catalyst is added to the solution.

-

Deuterium Source: A source of deuterium, such as deuterium gas (D2) or a deuterated solvent like D2O, is introduced into the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at an elevated temperature and pressure to facilitate the exchange.

-

Workup and Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed. The crude product is then purified using standard techniques like column chromatography or recrystallization to yield the deuterated compound.

Isotopic Purity Analysis of this compound

Ensuring the isotopic purity of a deuterated standard is critical for its use in quantitative analysis.[8] The primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

Mass Spectrometry (MS) Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of a deuterated compound.[10] By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of the desired deuterated species and any residual non-deuterated or partially deuterated species can be determined.

Experimental Protocol: Isotopic Purity by LC-MS/MS

The following is a generalized protocol for the analysis of this compound using an LC-MS/MS system.

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent, typically a mixture of acetonitrile and water with a small amount of formic acid to promote ionization.

-

Chromatographic Separation: The sample is injected onto a reverse-phase C18 HPLC column. A gradient elution with a mobile phase consisting of water and acetonitrile (both containing 0.1% formic acid) is used to separate this compound from any potential impurities.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Data Acquisition: The instrument is set to monitor the specific mass-to-charge (m/z) transitions for Conivaptan and its deuterated isotopologues. For this compound, the parent ion and a characteristic fragment ion are monitored.

-

Data Analysis: The isotopic purity is calculated by comparing the peak area of the desired deuterated species (e.g., d4) to the sum of the peak areas of all detected isotopologues (d0, d1, d2, d3, d4).

Table 1: Quantitative Data for LC-MS/MS Analysis of Conivaptan and this compound

| Parameter | Conivaptan | This compound (Internal Standard) |

| Q1 Mass (m/z) | 499.4 | 503.4 |

| Q3 Mass (m/z) | 300.0 (quantitation), 181.0 (qualification) | 181.0 |

| Declustering Potential (DP) | 65 V | 80 V |

| Collision Energy (CE) | 35 V | 52 V |

This data is adapted from a published LC-MS/MS method for the analysis of Conivaptan.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Quantitative NMR (qNMR) spectroscopy, particularly ¹H NMR, is another essential technique for determining isotopic purity. By comparing the integral of a proton signal in the deuterated compound to the integral of a corresponding signal in a non-deuterated reference standard, the degree of deuteration can be accurately calculated. For sites where deuterium has replaced hydrogen, the corresponding proton signal will be absent or significantly reduced in the ¹H NMR spectrum.

Experimental Protocol: Isotopic Purity by ¹H NMR

-

Sample Preparation: A precisely weighed amount of the this compound sample and a certified internal standard (e.g., maleic anhydride) are dissolved in a deuterated NMR solvent (e.g., DMSO-d6).

-

NMR Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key acquisition parameters such as the relaxation delay (D1) should be optimized to ensure full relaxation of all relevant signals for accurate quantification.

-

Data Processing: The acquired spectrum is processed (Fourier transformation, phase correction, and baseline correction).

-

Data Analysis: The integrals of specific, well-resolved signals of this compound and the internal standard are measured. The isotopic purity is determined by comparing the integral of a residual proton signal at a deuterated position to the integral of a signal from a non-deuterated position within the molecule or to the internal standard.

Signaling Pathways of Vasopressin Receptor Antagonism

Conivaptan exerts its pharmacological effects by blocking the V1a and V2 vasopressin receptors, which are G protein-coupled receptors (GPCRs). The signaling pathways associated with these receptors are depicted below.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. resolvemass.ca [resolvemass.ca]

- 3. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. G alpha (s) signalling events | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Frontiers | Gαi protein subunit: A step toward understanding its non-canonical mechanisms [frontiersin.org]

- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. commerce.bio-rad.com [commerce.bio-rad.com]

Certificate of Analysis: Conivaptan-d4 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis (CoA) specifications for Conivaptan-d4. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in analytical and pharmacokinetic studies. The information presented herein is compiled from publicly available data and typical specifications for deuterium-labeled compounds.

Product Information

This compound is the deuterium-labeled analog of Conivaptan, a dual antagonist of the vasopressin V1A and V2 receptors. Its primary application is as an internal standard for the quantification of Conivaptan in biological matrices using mass spectrometry-based assays.[1][2] The incorporation of four deuterium atoms provides a distinct mass shift, enabling accurate and precise quantification.

Table 1: General Product Information

| Parameter | Specification |

| Product Name | This compound |

| IUPAC Name | N-(4-(2-Methyl-1,4,5,6-tetrahydrobenzo[b]imidazo[4,5-d]azepine-6-carbonyl)phenyl-2,3,5,6-d4)-[1,1'-biphenyl]-2-carboxamide |

| CAS Number | 1129433-63-1 |

| Molecular Formula | C₃₂H₂₂D₄N₄O₂ |

| Molecular Weight | 502.61 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Analytical Specifications

The following tables summarize the typical analytical specifications for a high-quality batch of this compound, ensuring its suitability for rigorous analytical applications.

Table 2: Purity and Impurity Profile

| Test | Specification | Result |

| Chemical Purity (by HPLC) | ≥ 98.0% | 98.9% |

| Isotopic Purity (d₄) | ≥ 98% | 99.2% |

| Isotopic Distribution (d₀-d₃) | Report | Conforms |

| Unlabeled Conivaptan (d₀) | ≤ 0.5% | 0.1% |

| Individual Impurity | ≤ 0.5% | Conforms |

| Total Impurities | ≤ 1.5% | 0.8% |

| Residual Solvents | As per USP <467> | Conforms |

| Water Content (Karl Fischer) | ≤ 1.0% | 0.3% |

| Assay (by qNMR) | 95.0% - 105.0% | 99.5% |

Note: Commonly observed related compounds for Conivaptan include N-dealkylated, desmethyl, hydroxylated, and N-oxide species.[3]

Experimental Protocols

Detailed methodologies for the key analytical tests cited in the specifications are provided below.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is designed to separate this compound from its non-labeled counterpart and other potential impurities.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient mixture of Acetonitrile and a buffer such as 50 mM phosphate buffer (pH 4.5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 240 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 25°C.

-

Procedure: A solution of this compound is prepared in a suitable solvent (e.g., Acetonitrile/Water) and injected into the HPLC system. The peak areas of all components are integrated, and the purity is calculated as the percentage of the main peak area relative to the total peak area.

Mass Spectrometry (MS) for Isotopic Purity and Distribution

This method confirms the molecular weight and determines the isotopic purity and distribution of this compound.

-

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Infusion: The sample is dissolved in a suitable solvent (e.g., Acetonitrile with 0.1% formic acid) and infused directly into the mass spectrometer.

-

Data Acquisition: Full scan mass spectra are acquired over a relevant m/z range (e.g., 490-510).

-

Procedure: The mass spectrum is analyzed to confirm the presence of the [M+H]⁺ ion for this compound (m/z 503.2). The relative intensities of the ions corresponding to the unlabeled (d₀, m/z 499.2) and partially deuterated (d₁, d₂, d₃) species are measured to determine the isotopic purity and distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Assay

¹H-NMR is used to confirm the chemical structure and assess the degree of deuteration, while quantitative NMR (qNMR) is employed for an accurate assay.

-

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Procedure (¹H-NMR): A solution of this compound is prepared in DMSO-d₆. The ¹H-NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the protons on the deuterated phenyl ring confirms the location of the deuterium labels. The remaining proton signals should be consistent with the structure of Conivaptan.

-

Procedure (qNMR): A precisely weighed amount of this compound and a certified internal standard are dissolved in a known volume of NMR solvent. The qNMR spectrum is acquired with appropriate parameters to ensure accurate integration. The assay is calculated by comparing the integral of a characteristic this compound proton signal to the integral of a signal from the internal standard.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the mechanism of action of Conivaptan and a typical analytical workflow for its quantification.

Caption: Mechanism of action of Conivaptan as a dual V1A and V2 vasopressin receptor antagonist.

Caption: Typical analytical workflow for the quantification of Conivaptan using this compound.

References

A Technical Guide to the Physical and Chemical Properties of Deuterated Conivaptan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conivaptan is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors, utilized in the management of euvolemic and hypervolemic hyponatremia.[1][2] Deuteration, the selective replacement of hydrogen with its heavier isotope deuterium, is a strategic modification in drug development to potentially enhance pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the known physical and chemical properties of conivaptan and explores the anticipated characteristics of its deuterated analogue. While specific experimental data for deuterated conivaptan is not extensively available in public literature, this document extrapolates its likely properties based on established principles of deuterium substitution. Detailed experimental protocols for key analytical procedures and visualizations of relevant biological pathways are included to support further research and development.

Introduction to Conivaptan and the Role of Deuteration

Conivaptan functions by blocking V1A and V2 vasopressin receptors, which are integral to water and electrolyte balance.[2][3] Its antagonism of V2 receptors in the renal collecting ducts leads to aquaresis, the excretion of free water, which can help to correct hyponatremia.[3][4] The modification of conivaptan through deuteration is a prospective approach to alter its metabolic fate, potentially leading to improved stability, bioavailability, and a more favorable therapeutic window. Deuterated compounds often exhibit a "kinetic isotope effect," where the heavier deuterium atom slows down metabolic processes, particularly those involving cytochrome P450 enzymes like CYP3A4, the primary enzyme responsible for conivaptan metabolism.[3][5]

Physical and Chemical Properties

The following tables summarize the known physical and chemical properties of conivaptan hydrochloride and the projected properties of a deuterated version.

Table 1: Physical Properties

| Property | Conivaptan Hydrochloride | Deuterated Conivaptan (Projected) |

| Physical Description | White to off-white or pale yellow/orange-white solid/powder[1][6] | Similar solid appearance |

| Molecular Formula | C₃₂H₂₆N₄O₂ · HCl[2] | C₃₂H₍₂₆-x₎DₓN₄O₂ · HCl |

| Molecular Weight | 535.04 g/mol [7] | Slightly higher than 535.04 g/mol , dependent on the number of deuterium atoms (x) |

| Melting Point | Not explicitly stated, but is a solid at room temperature. | Expected to be very similar to the non-deuterated form. |

| Solubility | Very slightly soluble in water (0.15 mg/mL at 23°C); Soluble in DMSO (≥ 100 mg/mL)[3][6][8] | Expected to have very similar solubility profiles. |

Table 2: Chemical and Pharmacokinetic Properties

| Property | Conivaptan | Deuterated Conivaptan (Projected) |

| pKa (Strongest Basic) | 6.23[4] | Expected to be very similar. |

| pKa (Strongest Acidic) | 13.53[4] | Expected to be very similar. |

| LogP | 6.3[3] | Expected to be very similar. |

| Metabolism | Primarily metabolized by CYP3A4[3][5] | Slower metabolism by CYP3A4 due to the kinetic isotope effect. |

| Biological Half-Life | Approximately 5 hours[1][3] | Potentially longer than 5 hours. |

| Protein Binding | ~99%[1][9] | Expected to be very similar. |

Experimental Protocols

Determination of Melting Point

A precise melting point is a key indicator of purity.

Methodology: Capillary Melting Point Determination [10][11][12]

-

Sample Preparation: A small amount of the dry, powdered compound (conivaptan or its deuterated analogue) is packed into a capillary tube to a height of 1-2 mm.[13][14]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.

-

Initial Determination: A rapid heating of the sample is performed to get an approximate melting range.[10][12]

-

Accurate Determination: A second, fresh sample is heated slowly (approximately 1-2°C per minute) as the temperature approaches the approximate melting point.[10]

-

Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range. For a pure substance, this range is typically narrow (0.5-1.5°C).[10][12]

Determination of pKa

The pKa value is crucial for understanding the ionization state of a drug at physiological pH, which influences its solubility, absorption, and receptor binding.

Methodology: Potentiometric Titration [15][16]

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent to create a solution of known concentration (e.g., 1 mM).[15] The ionic strength of the solution is kept constant using a background electrolyte like 0.15 M KCl.[15]

-

Titration Setup: The solution is placed in a temperature-controlled vessel with a calibrated pH electrode and a magnetic stirrer. The solution is purged with nitrogen to remove dissolved CO₂.[15][16]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.[15] The experiment is typically repeated multiple times to ensure accuracy.[15]

Analytical Characterization by Mass Spectrometry

Mass spectrometry is a powerful tool for confirming the identity and isotopic purity of deuterated compounds.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [17][18][19]

-

Sample Preparation: Plasma or other biological samples containing conivaptan or its deuterated analogue are subjected to protein precipitation, often with acetonitrile.[18][20] A deuterated internal standard is added for precise quantification.[17]

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, typically using a C18 reverse-phase column, to separate the analyte from other components.[18][20]

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a mass spectrometer, often using electrospray ionization (ESI).[18] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and fragment ions of both the analyte and the internal standard.

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ions will confirm the incorporation of deuterium in the deuterated conivaptan. The degree of deuteration can be determined by the relative intensities of the isotopic peaks.

Mandatory Visualizations

Signaling Pathways of Vasopressin Receptors

Conivaptan exerts its effects by antagonizing the V1A and V2 vasopressin receptors. The signaling cascades initiated by these receptors are depicted below.

Caption: Vasopressin V1A and V2 receptor signaling pathways and the antagonistic action of conivaptan.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the typical workflow for the quantitative analysis of deuterated conivaptan in a biological matrix using an internal standard.

Caption: A generalized workflow for the quantitative analysis of deuterated conivaptan using LC-MS/MS.

Conclusion

Deuteration of conivaptan presents a promising strategy for enhancing its therapeutic properties by potentially slowing its metabolism. While the physical properties such as solubility and pKa are not expected to change significantly, the pharmacokinetic profile, particularly the half-life, may be favorably altered. The experimental protocols and analytical methods detailed in this guide provide a framework for the synthesis, characterization, and preclinical evaluation of deuterated conivaptan. Further empirical studies are necessary to fully elucidate the precise physical, chemical, and biological properties of this novel molecular entity.

References

- 1. Conivaptan - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. Conivaptan | C32H26N4O2 | CID 151171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Vaprisol (Conivaptan Hcl Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Conivaptan (Vaprisol) | Davis’s Drug Guide [nursing.unboundmedicine.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. westlab.com [westlab.com]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. byjus.com [byjus.com]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. benchchem.com [benchchem.com]

- 18. akjournals.com [akjournals.com]

- 19. researchgate.net [researchgate.net]

- 20. benthamdirect.com [benthamdirect.com]

Navigating the Stability of Conivaptan-d4: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, understanding the stability of deuterated compounds like Conivaptan-d4 is paramount for ensuring the accuracy and reliability of experimental data. This technical guide provides a comprehensive overview of the stability of this compound under various storage conditions, supported by available data and detailed experimental protocols.

This compound, the deuterated analog of the vasopressin antagonist Conivaptan, is frequently employed as an internal standard in bioanalytical methods. Its structural similarity to the parent drug, with the strategic replacement of four hydrogen atoms with deuterium, allows for precise quantification in complex matrices. However, the integrity of this internal standard is contingent on its stability throughout its lifecycle, from storage to sample analysis.

Core Principles of Deuterated Compound Stability

The stability of deuterated compounds is fundamentally influenced by the strength of the carbon-deuterium (C-D) bond, which is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can enhance the metabolic and chemical stability of a molecule. However, deuterated compounds are not immune to degradation and are susceptible to factors such as temperature, light, humidity, and pH. A primary concern for deuterated compounds is the potential for H/D back-exchange, where deuterium atoms are replaced by protons from the surrounding environment, particularly in solution.

Solid-State Stability of this compound

The available data for the solid-state stability of this compound indicates a high degree of stability under controlled conditions. As a solid, the compound is less susceptible to degradation and deuterium exchange.

| Storage Condition | Duration | Stability |

| -20°C | ≥ 4 years | Stable |

Table 1: Summary of Solid-State Stability Data for this compound

It is crucial to store solid this compound in a tightly sealed container to protect it from moisture, which can facilitate H/D exchange and hydrolysis. Protection from light is also a general best practice for maintaining the integrity of pharmaceutical compounds.

Solution Stability of this compound

The stability of Conivaptan stock solutions has been reported to be greater than 90% for up to 6 days when stored at 2-8°C and for 16 hours at room temperature[1].

For bioanalytical applications, the stability of the analyte and the internal standard in the biological matrix is of utmost importance. A study on the determination of Conivaptan in human plasma provides the following stability data, which can be considered indicative for this compound:

| Storage Condition | Matrix | Duration | Stability |

| Room Temperature | Human Plasma | 17 hours | Acceptable |

| 2-8°C | Human Plasma | 21 hours | Acceptable |

| -70°C | Human Plasma | 57 days | Acceptable |

| Freeze-Thaw Cycles (from -70°C) | Human Plasma | 3 cycles | Acceptable |

| Post-processing (in autosampler at 4°C) | Extracted Plasma Samples | 52 hours | Acceptable |

Table 2: Stability of Conivaptan in Human Plasma[1]

It is important to note that the stability of deuterated compounds in solution can be influenced by the solvent, pH, and the position of the deuterium labels. For this compound, the deuterium atoms are located on the phenyl ring, which are generally not readily exchangeable under neutral pH conditions. However, exposure to acidic or basic conditions could potentially catalyze H/D exchange.

Experimental Protocols

To ensure the reliability of data, it is essential to perform stability assessments of this compound under the specific conditions of its intended use. The following are detailed methodologies for key experiments related to stability testing.

Stock Solution Stability Assessment

This experiment determines the stability of this compound in a stock solution under different temperature conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol, or acetonitrile) at a known concentration.

-

Storage: Aliquot the stock solution into multiple vials. Store sets of vials at different temperature conditions: room temperature (e.g., 20-25°C), refrigerated (2-8°C), and frozen (-20°C).

-

Analysis at Time Points: At specified time intervals (e.g., 0, 6, 24, 48, 72 hours, and weekly), retrieve one vial from each storage condition.

-

LC-MS/MS Analysis: Analyze the stored samples by a validated LC-MS/MS method. Compare the peak area of the stored this compound to that of a freshly prepared stock solution of the same concentration.

-

Data Evaluation: The stability is typically considered acceptable if the mean response of the stored sample is within ±15% of the mean response of the fresh sample.

Freeze-Thaw Stability Assessment

This experiment evaluates the stability of this compound in a biological matrix after repeated freezing and thawing cycles.

Methodology:

-

Sample Preparation: Spike a biological matrix (e.g., human plasma) with this compound at low and high quality control (QC) concentrations.

-

Freeze-Thaw Cycles: Subject the samples to a minimum of three freeze-thaw cycles. For each cycle, the samples are frozen at the intended storage temperature (e.g., -70°C) for at least 12 hours and then thawed completely at room temperature.

-

Analysis: After the final thaw, process and analyze the samples using a validated LC-MS/MS method.

-

Data Evaluation: The concentrations of the freeze-thaw samples are compared to the nominal concentrations. The stability is acceptable if the mean calculated concentration is within ±15% of the nominal concentration.

Potential Degradation Pathways

While specific degradation products of this compound have not been detailed in the available literature, potential degradation pathways for the parent compound, Conivaptan, can be inferred. These may include:

-

Hydrolysis: The amide linkages in the Conivaptan molecule could be susceptible to hydrolysis under strong acidic or basic conditions.

-

Oxidation: The molecule may be susceptible to oxidation at various sites.

-

Photodegradation: Exposure to light, particularly UV light, could lead to degradation.

Forced degradation studies on the non-deuterated Conivaptan would be necessary to definitively identify its degradation products and pathways, which would likely be mirrored by this compound.

Best Practices for Storage and Handling

To ensure the long-term stability and integrity of this compound, the following best practices are recommended:

-

Solid Storage: Store solid this compound at -20°C or lower in a tightly sealed, light-resistant container.

-

Solution Storage: Prepare stock solutions in high-purity, anhydrous solvents. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light.

-

Working Solutions: Prepare working solutions fresh daily if possible. If stored, they should be kept at 2-8°C for short periods.

-

Avoid Extreme pH: Avoid exposing this compound solutions to strong acids or bases to minimize the risk of hydrolysis and H/D back-exchange.

-

Inert Atmosphere: For long-term storage of solutions, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

By adhering to these guidelines and conducting appropriate stability assessments, researchers can confidently utilize this compound as a reliable internal standard, contributing to the generation of high-quality and reproducible scientific data.

References

An In-depth Technical Guide on the Long-Term Stability of Conivaptan-d4 in Plasma

This technical guide provides a comprehensive overview of the long-term stability of Conivaptan-d4 in human plasma, a critical aspect for researchers, scientists, and drug development professionals engaged in pharmacokinetic and bioanalytical studies. The stability of an analytical internal standard like this compound is paramount for the accuracy and reliability of quantitative assays. This document summarizes key stability data, details the experimental protocols for stability assessment, and provides a visual representation of the analytical workflow.

The data presented is based on a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of conivaptan in human plasma, where this compound was utilized as the internal standard[1][2][3][4][5][6]. Due to their structural similarity, the stability of conivaptan is considered a reliable surrogate for the stability of its deuterated analog, this compound[2][3].

Data Presentation: Stability of Conivaptan in Human Plasma

The stability of conivaptan in human plasma has been evaluated under various storage and handling conditions. The results, summarized below, indicate that conivaptan is stable under typical laboratory conditions for the duration of sample analysis[1][3][5].

| Stability Condition | Matrix | Duration | Temperature | Stability (% of Initial Concentration) | Reference |

| Long-Term Stability | Human Plasma | 57 days | -70 °C | Acceptable | [1][3][5] |

| Short-Term (Bench-Top) Stability | Human Plasma | 17 hours | Room Temperature | Acceptable | [1][3][5] |

| Short-Term (Refrigerator) Stability | Human Plasma | 21 hours | 2–8 °C | Acceptable | [1][3][5] |

| Freeze-Thaw Stability | Human Plasma | 3 cycles | -70 °C to Room Temp. | Acceptable | [1][3][5] |

| Post-Processing Stability | Processed Sample | 52 hours | 4 °C (Autosampler) | Acceptable | [1][3][5] |

| Stock Solution Stability | Methanol | 16 hours | Room Temperature | 91.6% | [1][4] |

| Stock Solution Stability | Methanol | 6 days | 2–8 °C | 90.1% | [1][4] |

Note: "Acceptable stability" indicates that no significant degradation was detected under the examined conditions[1][3][5]. The specific percentage deviation was not provided in the source material for plasma samples.

Experimental Protocols

The stability of conivaptan in human plasma was assessed using a validated LC-MS/MS method. The key aspects of the experimental protocol are detailed below.

1. Sample Preparation and Storage

-

Internal Standard: this compound was used as the internal standard for the quantification of conivaptan[1][2][3].

-

Plasma Samples: Quality control (QC) plasma samples were prepared at low, medium, and high concentrations of conivaptan[4].

-

Storage: Plasma samples for long-term stability testing were stored at -70 °C[1][3][5].

2. Stability Assessment Protocol

The stability of conivaptan in human plasma was evaluated under various conditions relevant to routine sample handling and analysis[4][6]:

-

Long-Term Stability: QC samples were stored at -70 °C for 57 days and then analyzed[1][3][5].

-

Short-Term (Bench-Top) Stability: QC samples were kept at room temperature for 17 hours before processing and analysis[1][3][5].

-

Short-Term (Refrigerator) Stability: QC samples were stored at 2–8 °C for 21 hours prior to analysis[1][3][5].

-

Freeze-Thaw Stability: QC samples underwent three freeze-thaw cycles, from -70 °C to room temperature, before being analyzed[1][3][5].

-

Post-Processing Stability: Processed samples were kept in the autosampler at 4 °C for 52 hours before injection into the LC-MS/MS system[1][3][5].

3. Analytical Method: LC-MS/MS

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the quantification of conivaptan in human plasma[1][2][5].

-

Sample Preparation: Protein precipitation with acetonitrile was used to extract conivaptan and the internal standard (this compound) from the plasma matrix[1][2][5].

-

Chromatographic Separation: The analytes were separated on a Grace Alltima HP C18 reverse-phase column (5 μm, 2.1 × 50 mm)[1][2][5]. A gradient elution was performed with a mobile phase consisting of 0.1% formic acid and 5 mM ammonium formate in acetonitrile and water over a 4-minute run time[1][2][5].

-

Mass Spectrometry: Detection was performed using an API 4000 triple quadrupole mass spectrometer with electrospray ionization in the positive multiple reaction monitoring mode[5].

Mandatory Visualization

Experimental Workflow for Stability Assessment

The following diagram illustrates the general workflow for assessing the stability of this compound in plasma samples.

Caption: Workflow for assessing the stability of this compound in plasma.

References

The Role of Conivaptan-d4 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of conivaptan-d4 when utilized as an internal standard in bioanalytical methods. The focus is on its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of conivaptan in biological matrices.

Introduction: The Gold Standard of Bioanalysis

In the landscape of regulated bioanalysis, achieving precise and reliable data is paramount for pharmacokinetic and drug metabolism studies.[1][2] The use of an internal standard (IS) is a fundamental practice in LC-MS/MS assays to compensate for variability during sample processing and analysis.[1][3] Among the various types of internal standards, stable isotope-labeled internal standards (SIL-ISs), such as deuterated compounds, are considered the gold standard.[1][2] this compound, a deuterated analog of conivaptan, serves as an exemplary SIL-IS for the bioanalysis of conivaptan.

Conivaptan is a non-peptide dual arginine vasopressin (AVP) V₁ₐ and V₂ receptor antagonist.[4][5] Its primary pharmacological action involves blocking V₂ receptors in the renal collecting ducts, leading to the excretion of free water without significant electrolyte loss, an effect utilized in treating euvolemic and hypervolemic hyponatremia.[4][5][6][7][8] Given its clinical significance, robust bioanalytical methods are essential for its study.

Mechanism of Action as an Internal Standard

The "mechanism of action" of this compound as an internal standard is not pharmacological but rather physicochemical and analytical. Its efficacy stems from its near-identical properties to the unlabeled analyte, conivaptan.[1] An ideal internal standard co-elutes with the analyte and exhibits the same behavior during extraction, chromatography, and ionization, but is distinguishable by the mass spectrometer.[3]

This compound fulfills these criteria due to the following principles:

-

Physicochemical Similarity: The substitution of four hydrogen atoms with deuterium atoms results in a negligible change in the physicochemical properties of the molecule, such as polarity, solubility, and ionization potential.[1] This ensures that this compound and conivaptan behave almost identically during sample preparation (e.g., protein precipitation, liquid-liquid extraction) and chromatographic separation.[3]

-

Co-elution: Due to their similar affinities for the stationary and mobile phases in reversed-phase liquid chromatography, this compound and conivaptan co-elute, meaning they have the same retention time.[3] This is crucial for compensating for matrix effects at a specific point in the chromatographic run.[9]

-

Mass Spectrometric Differentiation: Despite their chromatographic co-elution, this compound is easily distinguished from conivaptan by a mass spectrometer due to the mass difference of four daltons (the mass of four deuterium atoms). This allows for their simultaneous detection and quantification without mutual interference.[3]

By adding a known concentration of this compound to all samples (calibration standards, quality controls, and unknown samples) before processing, any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the internal standard to the same extent.[1] The ratio of the analyte's response to the internal standard's response is then used for quantification, effectively normalizing for these variations and leading to higher accuracy and precision.[1][9]

Experimental Protocols and Data

The following sections detail a typical experimental workflow and present quantitative data from a validated LC-MS/MS method for the determination of conivaptan in human plasma using this compound as an internal standard.[10][11]

Sample Preparation: Protein Precipitation

A common and efficient method for extracting conivaptan and this compound from plasma is protein precipitation.[2][10]

-

To 100 µL of human plasma, add a specified volume of the this compound internal standard working solution.[2]

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.[2]

-

Vortex the mixture vigorously for approximately one minute.[2]

-

Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[2]

-

Transfer the clear supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The separation and detection of conivaptan and this compound are achieved using a reversed-phase HPLC column coupled to a tandem mass spectrometer.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Condition |

| Liquid Chromatography | |

| Column | Grace Alltima HP C18 (5 µm, 2.1 x 50 mm)[10] |

| Mobile Phase A | 0.1% formic acid and 5 mM ammonium formate in water[10] |

| Mobile Phase B | 0.1% formic acid and 5 mM ammonium formate in acetonitrile:water (9:1)[10] |

| Flow Rate | 0.150 mL/min[12] |

| Injection Volume | 10 µL[12] |

| Run Time | 4.0 minutes[10] |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI)[10] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[10] |

| Precursor → Product Ion (Conivaptan) | m/z 535.1 → 354.0[12] (representative) |

| Precursor → Product Ion (this compound) | m/z 539.1 → 358.0 (representative) |

| Source Temperature | 450 °C[13] |

Quantitative Performance Data

The use of this compound as an internal standard results in excellent method performance, as demonstrated by the following validation parameters.

Table 2: Method Validation and Performance Data

| Parameter | Result |

| Linearity Range | 1–500 ng/mL[14] |

| Correlation Coefficient (r²) | > 0.99[13] |

| Accuracy | |

| Intra-batch | 0.5–1.1%[14] |

| Precision (RSD%) | |

| Intra-batch | ≤ 5.7%[14] |

| Inter-batch | ≤ 6.8%[14] |

| Recovery | |

| Conivaptan | 94.2–101.1%[11] |

| This compound (IS) | 94.7%[11] |

| Matrix Effect | |

| Conivaptan | 94.9–97.0%[11] |

| This compound (IS) | 105.5%[11] |

Visualizations

Logical Workflow for Internal Standard Selection

The decision to use a deuterated internal standard like this compound is based on a logical progression that prioritizes data quality and regulatory acceptance.

Caption: Decision pathway for selecting an internal standard in bioanalysis.

Experimental Workflow for Conivaptan Analysis

The following diagram illustrates the key steps in the bioanalytical workflow for quantifying conivaptan using this compound.

Caption: Bioanalytical workflow for conivaptan using this compound IS.

Conclusion

This compound serves as an ideal internal standard for the bioanalytical quantification of conivaptan. Its mechanism of action is rooted in its physicochemical similarity to the unlabeled drug, allowing it to track and normalize for variations throughout the analytical process. The use of this compound in a validated LC-MS/MS method provides high accuracy, precision, and reliability, which are critical for drug development and clinical research. The data and protocols presented in this guide underscore the significant advantages of employing stable isotope-labeled internal standards to meet the rigorous demands of modern bioanalysis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Conivaptan: Evidence supporting its therapeutic use in hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conivaptan | C32H26N4O2 | CID 151171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Conivaptan Hydrochloride? [synapse.patsnap.com]

- 8. Conivaptan - Wikipedia [en.wikipedia.org]

- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 10. akjournals.com [akjournals.com]

- 11. akjournals.com [akjournals.com]

- 12. Bioanalytical Method Development and Validation of Atrasentan in Human Plasma Using Verapamil as Internal Standard by Liquid Chromatography Coupled with Tandem Mass Spectrometry - Neliti [neliti.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

In-Depth Technical Guide: Deuterium Labeling in Conivaptan-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Conivaptan-d4, a deuterated analog of the vasopressin receptor antagonist, Conivaptan. This document outlines the precise location of the deuterium labels, summarizes key quantitative data, and presents detailed experimental protocols for its application. Visual diagrams are included to illustrate the molecular structure and experimental workflows.

Deuterium Labeling Position

The four deuterium atoms in this compound are located on the phenyl ring that is attached to the amide nitrogen. This specific labeling is confirmed by its IUPAC name: N-(4-(2-Methyl-1, 4, 5, 6-tetrahydrobenzo[b]imidazo[4, 5-d]azepine-6-carbonyl)phenyl-2, 3, 5, 6-d4)-[1, 1′-biphenyl]-2-carboxamide.[1] The formal name, N-[4-[(4,5-dihydro-2-methylimidazo[4,5-d][1]benzazepin-6(1H)-yl)carbonyl]phenyl-d4]-[1,1'-biphenyl]-2-carboxamide, further corroborates this position.[2]

The strategic placement of deuterium on this phenyl ring provides a stable isotopic label, making this compound an ideal internal standard for quantitative analysis of Conivaptan in biological matrices by mass spectrometry.[1][3]

Caption: Chemical structure of this compound indicating the deuterium labeling positions.

Quantitative Data

This compound is primarily utilized as an internal standard in bioanalytical methods. The following table summarizes key quantitative parameters.

| Parameter | Value | Reference |

| Purity | 98.9% | [3] |

| Molecular Formula | C₃₂H₂₂D₄N₄O₂ | [2] |

| Formula Weight | 502.6 g/mol | [2] |

| Mass Transition (m/z) | 503.4 → 181.0 | [4] |

| Deuterated Forms | ≥99% (d₁-d₄) | [2] |

Experimental Protocols

Proposed Synthesis of this compound

A specific, publicly available, detailed synthesis protocol for this compound is not readily found in the literature. However, a plausible synthetic route can be proposed based on the known synthesis of Conivaptan and general methods for introducing deuterium into aromatic rings. The key step is the utilization of a deuterated starting material, aniline-d5.

Step 1: Synthesis of 4-amino-N-(phenyl-d4)-benzamide

A likely precursor is the coupling of a protected 4-aminobenzoic acid with aniline-d5.

Step 2: Synthesis of the Benzodiazepine Moiety

The synthesis of the core benzodiazepine structure of Conivaptan is a multi-step process that has been described in the literature for the non-deuterated compound.

Step 3: Coupling and Final Product Formation

The deuterated phenylamide intermediate is then coupled with the benzodiazepine moiety to yield this compound.

Application as an Internal Standard in LC-MS/MS Analysis

This compound is employed as an internal standard to accurately quantify Conivaptan in biological samples, such as human plasma.[3][4][5]

Sample Preparation:

-

To 100 µL of a plasma sample, add 20 µL of this compound internal standard (IS) working solution (e.g., 100 ng/mL).

-

Precipitate proteins by adding an appropriate volume of acetonitrile.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions:

-

Column: A suitable C18 reverse-phase column (e.g., Grace Alltima HP C18, 5 μm, 2.1 x 50 mm).

-

Mobile Phase: A gradient elution using a mixture of 0.1% formic acid and 5 mM ammonium formate in water and acetonitrile.

-

Ionization: Positive-mode electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

Workflow Diagrams

Caption: Proposed synthetic workflow for this compound.

Caption: General workflow for the use of this compound as an internal standard.

References

- 1. Efficient Route to Deuterated Aromatics by the Deamination of Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. connectsci.au [connectsci.au]

- 3. Facile H/D Exchange at (Hetero)Aromatic Hydrocarbons Catalyzed by a Stable Trans-Dihydride N-Heterocyclic Carbene (NHC) Iron Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Conivaptan-d4: Properties, Analysis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Conivaptan-d4, a deuterated analog of the vasopressin receptor antagonist, Conivaptan. This document details its physicochemical properties, its critical role as an internal standard in quantitative analysis, and the underlying pharmacology of its non-deuterated counterpart.

Physicochemical Properties

This compound is a synthetically modified version of Conivaptan where four hydrogen atoms have been replaced by deuterium. This isotopic labeling is crucial for its use in mass spectrometry-based bioanalysis, as it provides a distinct mass-to-charge ratio (m/z) while maintaining nearly identical chemical and physical properties to the parent compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its non-deuterated form, Conivaptan.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₃₂H₂₂D₄N₄O₂ | 502.61 | 1129433-63-1 |

| Conivaptan | C₃₂H₂₆N₄O₂ | 498.586 | 210101-16-9 |

Table 1: Molecular formula and weight of this compound and Conivaptan.

Application in Quantitative Analysis: Experimental Protocol

This compound is primarily utilized as an internal standard for the precise quantification of Conivaptan in biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variability in sample preparation and instrument response, thereby enhancing the accuracy and precision of the measurement.[1][2]

Detailed Methodology for LC-MS/MS Quantification of Conivaptan

The following protocol is a detailed method for the determination of Conivaptan in human plasma using this compound as an internal standard.

2.1.1. Sample Preparation

A protein precipitation method is employed for the extraction of Conivaptan from human plasma.[1][2]

-

To 100 µL of human plasma in a microcentrifuge tube, add a specific amount of this compound solution (internal standard).

-

Add acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture thoroughly.

-

Centrifuge the tubes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2.1.2. Chromatographic Conditions

The separation of Conivaptan and this compound is achieved using reversed-phase high-performance liquid chromatography (HPLC).[1][2]

-

Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in acetonitrile-water (1:9)[1][2]

-

Mobile Phase B: 0.1% formic acid and 5 mM ammonium formate in acetonitrile-water (9:1)[1][2]

-

Flow Rate: Isocratic or gradient elution as per the specific method requirements.

-

Injection Volume: 5 µL

-

Column Temperature: Ambient or controlled as per method specifics.

2.1.3. Mass Spectrometry Conditions

Detection and quantification are performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[1][2]

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[1][2]

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Conivaptan: Specific precursor to product ion transition (e.g., m/z 499.2 → [specific fragment ion])

-

This compound: Specific precursor to product ion transition (e.g., m/z 503.2 → [specific fragment ion])

-

-

Instrument Parameters: Optimization of parameters such as declustering potential, collision energy, and source temperature is required for maximum sensitivity.

Experimental Workflow

References

Isotopic Enrichment of Commercially Available Conivaptan-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment of commercially available Conivaptan-d4. This compound is the deuterated analog of Conivaptan, a non-peptide dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors.[1] Due to its similar physicochemical properties to the parent drug and its distinct mass, this compound is widely utilized as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of Conivaptan in biological matrices through mass spectrometry.[1][2]

Quantitative Data of Commercial this compound

Commercially available this compound is typically offered at high chemical and isotopic purity. While the exact isotopic distribution may vary between suppliers and batches, the following table summarizes representative quantitative data. Researchers are advised to consult the Certificate of Analysis for specific lot information.

| Parameter | Typical Specification |

| Chemical Purity (by HPLC) | ≥98% |

| Isotopic Purity (d4 %) | ≥95% |

| Deuterium Incorporation | ≥99% atom % D |

| Isotopic Distribution | |

| d4 | >95% |

| d3 | <5% |

| d2 | <1% |

| d1 | <0.5% |

| d0 | <0.1% |

Note: The isotopic distribution values are representative and may not reflect the exact composition of a specific batch.

Proposed Isotopic Enrichment and Synthesis of this compound

While the precise, proprietary methods for the synthesis of commercially available this compound are not publicly disclosed, a plausible synthetic route can be proposed based on established organic chemistry principles and known deuteration techniques. The key step in the synthesis of this compound is the introduction of four deuterium atoms onto the aniline ring of a key intermediate.

Experimental Protocol: Synthesis of 4-Amino-N-(phenyl-d5)-benzamide (Deuterated Intermediate)

This protocol describes a potential method for the synthesis of a key deuterated intermediate, which can then be used in the overall synthesis of this compound.

Materials:

-

Aniline-d5

-

4-Nitrobenzoyl chloride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Palladium on carbon (10% Pd/C)

-

Hydrazine hydrate

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Deuterium oxide (D₂O)

-

Hydrochloric acid (HCl)

Procedure:

-

Synthesis of 4-Nitro-N-(phenyl-d5)-benzamide:

-

To a solution of aniline-d5 (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add 4-nitrobenzoyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield 4-nitro-N-(phenyl-d5)-benzamide.

-

-

Reduction to 4-Amino-N-(phenyl-d5)-benzamide:

-

To a solution of 4-nitro-N-(phenyl-d5)-benzamide (1.0 eq) in ethanol, add 10% Pd/C (0.1 eq).

-

Add hydrazine hydrate (3.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 4 hours.

-

Cool the reaction to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford 4-amino-N-(phenyl-d5)-benzamide.

-

Overall Synthetic Workflow for this compound

The following diagram illustrates a proposed workflow for the synthesis of this compound, incorporating the deuterated intermediate.

References

Methodological & Application

Application Note: High-Throughput Analysis of Conivaptan in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Conivaptan in human plasma. The protocol employs a simple and efficient protein precipitation technique for sample preparation, utilizing a deuterated internal standard (Conivaptan-d4) to ensure accuracy and precision. The analysis is performed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Conivaptan is a non-peptide dual antagonist of arginine vasopressin (AVP) V1A and V2 receptors, used for the treatment of hyponatremia.[1][2] Accurate measurement of Conivaptan concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard, such as a deuterated analog, is the gold standard in quantitative LC-MS/MS bioanalysis. It effectively compensates for variability in sample preparation and matrix effects, leading to more reliable data.[3][4][5] This document provides a detailed protocol for the sample preparation of Conivaptan in human plasma using a deuterated internal standard for subsequent LC-MS/MS analysis.

Experimental Workflow

Caption: Workflow for Conivaptan analysis.

Materials and Reagents

-

Conivaptan reference standard

-

This compound (deuterated internal standard)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (LC-MS grade)

-

Human plasma (blank)

Equipment

-

Liquid Chromatograph coupled to a tandem Mass Spectrometer (LC-MS/MS)

-

Analytical balance

-

Microcentrifuge

-

Vortex mixer

-

Pipettes

Detailed Experimental Protocols

Preparation of Stock and Working Solutions

-

Conivaptan Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Conivaptan reference standard in acetonitrile to obtain a final concentration of 1 mg/mL.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in acetonitrile to achieve a concentration of 1 mg/mL.

-

Conivaptan Working Solutions: Prepare serial dilutions of the Conivaptan stock solution with an acetonitrile-water mixture (1:1, v/v) to create calibration working solutions at concentrations ranging from 20 ng/mL to 10,000 ng/mL.[6] Prepare separate working solutions for quality control (QC) samples at concentrations of 20, 60, 700, and 7,000 ng/mL.[6]

-

IS Working Solution (100 ng/mL): Dilute the this compound stock solution with an acetonitrile-water mixture (1:1, v/v) to a final concentration of 100 ng/mL.[6]

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards: Prepare calibration standards by spiking blank human plasma with the Conivaptan working solutions to achieve final concentrations of 1, 2, 5, 25, 100, 400, and 500 ng/mL.[6]

-

Quality Control (QC) Samples: Prepare QC samples at four concentration levels: Lower Limit of Quantitation (LLOQ) at 1 ng/mL, Low QC (QCL) at 3 ng/mL, Medium QC (QCM) at 35 ng/mL, and High QC (QCH) at 350 ng/mL by spiking blank human plasma with the corresponding QC working solutions.[6]

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for removing proteins from biological samples prior to analysis.[7][8] Acetonitrile is a frequently used solvent for this purpose.[9][10]

-

Pipette 100 µL of the plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.[6][11]

-

Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube.[6][11]

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex the tubes for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are suggested starting parameters and should be optimized for the specific instrumentation used.

Liquid Chromatography

| Parameter | Value |

| Column | Grace Alltima HP C18 (5 µm, 2.1 x 50 mm)[9][12] |

| Mobile Phase A | 0.1% Formic acid and 5 mM Ammonium Formate in Acetonitrile:Water (1:9)[9] |

| Mobile Phase B | 0.1% Formic acid and 5 mM Ammonium Formate in Acetonitrile:Water (9:1)[9] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Gradient | 90% A to 10% A (0.1-1.5 min), 10% A (1.5-2.5 min), 10% A to 90% A (2.5-2.6 min), 90% A (2.6-4.0 min)[9] |

Mass Spectrometry

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[9] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 450 °C[12] |

| Ion Spray Voltage | 5000 V[12] |

| Curtain Gas | 30 psi[12] |

| Collision Gas | 4 psi[12] |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Conivaptan | 535.3 | 170.1 |

| This compound | 539.3 | 170.1 |

Note: The precursor ion for this compound will be shifted by +4 m/z units compared to Conivaptan. The product ion may remain the same if the deuterium atoms are not on the fragmented portion of the molecule.

Method Validation Summary

The described method has been validated according to regulatory guidelines.[13] The key performance characteristics are summarized below.

Linearity and Sensitivity

| Parameter | Result |

| Calibration Range | 1 - 500 ng/mL[9][10] |

| Correlation Coefficient (r) | > 0.99[12] |

| Lower Limit of Quantitation (LLOQ) | 1 ng/mL[12] |

Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-batch Precision (%RSD) | Inter-batch Precision (%RSD) | Intra-batch Accuracy (%) |

| LLOQ | 1 | ≤ 5.7 | ≤ 6.8 | 0.5 - 1.1 |

| Low | 3 | ≤ 5.7 | ≤ 6.8 | 0.5 - 1.1 |

| Medium | 35 | ≤ 5.7 | ≤ 6.8 | 0.5 - 1.1 |

| High | 350 | ≤ 5.7 | ≤ 6.8 | 0.5 - 1.1 |

| Data derived from a similar validated method.[9] |

Recovery and Matrix Effect

| Parameter | Conivaptan | Internal Standard (IS) |

| Extraction Recovery | 94.2 - 101.1%[11] | 94.7%[11] |

| Matrix Effect | 94.9 - 97.0%[11] | 105.5%[11] |

Conclusion

The protein precipitation method using a deuterated internal standard provides a simple, rapid, and reliable approach for the quantification of Conivaptan in human plasma. The method demonstrates excellent sensitivity, accuracy, and precision, making it well-suited for high-throughput bioanalysis in a research setting. The use of a deuterated internal standard is critical for mitigating the variability associated with sample preparation and matrix effects, thereby ensuring the generation of high-quality data.

References

- 1. Conivaptan | C32H26N4O2 | CID 151171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Conivaptan: Evidence supporting its therapeutic use in hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. akjournals.com [akjournals.com]

- 7. norlab.com [norlab.com]

- 8. Protein precipitation: A comprehensive guide | Abcam [abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. akjournals.com [akjournals.com]

- 12. researchgate.net [researchgate.net]

- 13. benthamdirect.com [benthamdirect.com]

Application Note: Mass Transition Optimization for Conivaptan-d4 in MRM Mode

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conivaptan is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors, used in the treatment of euvolemic and hypervolemic hyponatremia.[1][2][3][4] Accurate quantification of Conivaptan in biological matrices is crucial for pharmacokinetic and drug metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the preferred method for such analyses due to its high sensitivity and selectivity.[5][6][7] The use of a stable isotope-labeled internal standard, such as Conivaptan-d4, is essential for achieving high accuracy and precision by correcting for matrix effects and variations in sample processing.[5][6]

This application note provides a detailed protocol for the optimization of MRM transitions for this compound, a deuterated analog of Conivaptan often used as an internal standard.[5][6] The process involves systematic optimization of precursor and product ion selection, as well as collision energy (CE) and other mass spectrometer parameters to ensure the most robust and sensitive quantification method.

Experimental Protocols

Materials and Reagents

-

Conivaptan standard

-

This compound standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (LC-MS grade)

Instrumentation

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

A high-performance liquid chromatography (HPLC) system.

-

An appropriate HPLC column (e.g., C18 reversed-phase).

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Conivaptan and this compound in methanol.

-

Working Solutions (1 µg/mL): Dilute the stock solutions with a 50:50 mixture of acetonitrile and water to create working solutions for infusion.

Mass Spectrometer Optimization Workflow

The optimization of MRM parameters is a critical step in developing a robust quantitative LC-MS/MS method.[8] The following protocol outlines the systematic optimization of this compound using direct infusion.

-

Infuse the this compound working solution (1 µg/mL) into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Operate the mass spectrometer in full scan mode in the positive ionization setting.

-

Identify the protonated molecular ion [M+H]⁺ for this compound. The expected m/z will be approximately 4 units higher than that of Conivaptan (C₃₂H₂₆N₄O₂; molecular weight ≈ 498.6 g/mol ), so the expected [M+H]⁺ for this compound (C₃₂H₂₂D₄N₄O₂) will be around m/z 503.6.

-

Set the mass spectrometer to product ion scan mode.

-

Select the determined precursor ion of this compound in the first quadrupole (Q1).

-

Ramp the collision energy (e.g., from 10 to 50 eV) in the collision cell (Q2) to induce fragmentation.

-

Scan the third quadrupole (Q3) to detect the resulting product ions.

-

Identify the most intense and stable product ions for MRM analysis. Ideally, select at least two product ions: one for quantification (quantifier) and one for confirmation (qualifier).[8]

-

Set the mass spectrometer to MRM mode.

-

For each selected precursor-product ion transition, create an experiment where the collision energy is ramped over a range (e.g., 5 to 45 eV in 2 eV increments).

-

Monitor the intensity of the product ion at each collision energy value.

-

Plot the ion intensity as a function of collision energy to determine the optimal value that yields the highest signal for each transition.

Data Presentation

The following tables summarize the known parameters for Conivaptan and provide a template for the data that will be generated for this compound during the optimization process.

Table 1: Known Mass Spectrometer Parameters for Conivaptan

| Parameter | Value | Reference |

| Ionization Mode | Positive ESI | [9] |

| Precursor Ion (m/z) | 535.2 | [9] |

| Product Ion (m/z) | 158.2 | [9] |

| Source Temperature | 450 °C | [9] |

| Nebulizer Gas | 50 psi | [9] |

| Turbo Gas | 50 psi | [9] |

| Curtain Gas | 30 psi | [9] |

| Ion Spray Voltage | 5000 V | [9] |

Table 2: Template for Optimized MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Optimal Collision Energy (eV) | Product Ion (m/z) - Qualifier | Optimal Collision Energy (eV) |

| This compound | To be determined | To be determined | To be determined | To be determined | To be determined |

Visualizations

The following diagrams illustrate the workflow for the mass transition optimization of this compound.

Conclusion

This application note provides a comprehensive protocol for the optimization of MRM transitions for this compound, a critical internal standard for the accurate quantification of Conivaptan. By following the systematic workflow of precursor ion selection, product ion identification, and collision energy optimization, researchers can develop a highly sensitive and robust LC-MS/MS method. The successful implementation of this protocol will enable reliable data generation for pharmacokinetic studies and other applications in drug development.

References

- 1. Conivaptan - Wikipedia [en.wikipedia.org]

- 2. conivaptan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Conivaptan: a dual vasopressin receptor v1a/v2 antagonist [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. akjournals.com [akjournals.com]

- 6. akjournals.com [akjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Note: High-Throughput Analysis of Conivaptan and Conivaptan-d4 in Human Plasma by LC-MS/MS

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Conivaptan and its deuterated internal standard (IS), Conivaptan-d4, in human plasma. The method utilizes a rapid gradient elution program, enabling a short analysis time of 4.0 minutes.[1][2][3][4] Sample preparation is streamlined using a simple protein precipitation technique. This method demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for high-throughput pharmacokinetic studies in clinical and research settings.

Introduction

Conivaptan is a dual antagonist of the arginine vasopressin V1A and V2 receptors, approved for the intravenous treatment of euvolemic and hypervolemic hyponatremia.[1] Accurate and reliable quantification of Conivaptan in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to ensure the accuracy and precision of the bioanalytical method by compensating for matrix effects and variations in sample processing.[4][5][6] This application note provides a detailed protocol for the separation and quantification of Conivaptan and this compound using a gradient elution HPLC method coupled with tandem mass spectrometry.

Experimental Protocol

Materials and Reagents

-

Conivaptan and this compound reference standards

-

HPLC grade acetonitrile and water

-

Formic acid (≥98%)

-

Ammonium formate

-

Human plasma (blank)

Instrumentation

-

HPLC System: Agilent 1100 HPLC system or equivalent[4]

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical Column: Grace Alltima HP C18 reverse-phase column (5 μm, 2.1 x 50 mm)[1][2][3][4]

Sample Preparation

-

Pipette 100 μL of plasma sample (calibrations, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.[1]

-

Add 20 μL of the internal standard working solution (this compound, 100 ng/mL).

-

Vortex the mixture for 10 seconds.[1]

-

Perform protein precipitation by adding acetonitrile.

-

Vortex and then centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Method

Chromatographic Conditions

-

Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in acetonitrile:water (10:90, v/v)[1][2]

-

Mobile Phase B: 0.1% formic acid and 5 mM ammonium formate in acetonitrile:water (90:10, v/v)[1][2]

-

Flow Rate: 0.4 mL/min[1]

-

Column Temperature: 20°C[4]

-

Injection Volume: Not specified in the source, a typical injection volume is 5-10 µL.

Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 - 0.1 | 90 | 10 |